Cas no 2580239-35-4 (5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid)

5-Bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features—a bromo substituent, a tert-butoxycarbonyl (Boc) protected amino group, and a trifluoromethyl moiety—enhance its utility as a building block for complex molecules. The Boc group offers stability and selective deprotection, while the trifluoromethyl group contributes to metabolic stability and lipophilicity in target compounds. The carboxylic acid functionality allows for further derivatization via coupling or esterification reactions. This compound is valued for its role in synthesizing biologically active molecules, particularly in drug discovery, where its structural motifs are often leveraged for improved potency and pharmacokinetic properties.
5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid structure
2580239-35-4 structure
商品名:5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
CAS番号:2580239-35-4
MF:C12H12BrF3N2O4
メガワット:385.133893013
CID:5662249
PubChem ID:165891627

5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-27730447
    • 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
    • 2580239-35-4
    • 5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
    • インチ: 1S/C12H12BrF3N2O4/c1-11(2,3)22-10(21)18-8-5(9(19)20)4-6(13)7(17-8)12(14,15)16/h4H,1-3H3,(H,19,20)(H,17,18,21)
    • InChIKey: CCPCKIRKGNMWHI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=O)O)C(=NC=1C(F)(F)F)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 383.99325g/mol
  • どういたいしつりょう: 383.99325g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 439
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 88.5Ų

5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27730447-0.25g
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2580239-35-4 95.0%
0.25g
$1078.0 2025-03-19
Enamine
EN300-27730447-1.0g
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2580239-35-4 95.0%
1.0g
$1172.0 2025-03-19
Enamine
EN300-27730447-5g
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2580239-35-4
5g
$3396.0 2023-09-10
Enamine
EN300-27730447-10g
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2580239-35-4
10g
$5037.0 2023-09-10
Enamine
EN300-27730447-0.05g
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2580239-35-4 95.0%
0.05g
$983.0 2025-03-19
Enamine
EN300-27730447-5.0g
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2580239-35-4 95.0%
5.0g
$3396.0 2025-03-19
Enamine
EN300-27730447-0.5g
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2580239-35-4 95.0%
0.5g
$1124.0 2025-03-19
Enamine
EN300-27730447-2.5g
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2580239-35-4 95.0%
2.5g
$2295.0 2025-03-19
Enamine
EN300-27730447-0.1g
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2580239-35-4 95.0%
0.1g
$1031.0 2025-03-19
Enamine
EN300-27730447-10.0g
5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid
2580239-35-4 95.0%
10.0g
$5037.0 2025-03-19

5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid 関連文献

5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acidに関する追加情報

Introduction to 5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 2580239-35-4)

5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid, identified by its CAS number 2580239-35-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple functional groups, including a bromo substituent, a tert-butoxycarbonyl (Boc) amino group, and a trifluoromethyl (TFM) moiety, endows it with unique chemical properties and broad potential applications in drug discovery and development.

The structural composition of 5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid makes it an intriguing candidate for further exploration in synthetic chemistry and biological activity studies. The bromo group at the 5-position of the pyridine ring provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures. Additionally, the Boc-protected amino group at the 2-position ensures stability under various reaction conditions while maintaining the reactivity of the amine moiety for subsequent derivatization.

The incorporation of a trifluoromethyl group at the 6-position is particularly noteworthy, as TFM substituents are frequently incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and lipophilicity. This modification has been extensively studied in drug design, with numerous examples demonstrating its pivotal role in improving pharmacokinetic profiles and therapeutic efficacy. The carboxylic acid functionality at the 3-position further expands the synthetic possibilities, allowing for amide bond formation or esterification reactions to generate diverse derivatives.

Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in addressing various therapeutic targets. Pyridines serve as privileged scaffolds in drug design due to their ability to mimic natural bioactive molecules and interact favorably with biological receptors. The compound 5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid exemplifies this trend, offering a versatile platform for exploring novel pharmacophores.

In the context of contemporary research, this compound has been explored in several promising directions. For instance, its structural features make it an excellent precursor for developing kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The combination of bromo and amine functionalities allows for efficient diversification through palladium-catalyzed reactions, enabling rapid assembly of libraries of potential drug candidates. Furthermore, the TFM group enhances binding interactions with protein targets, potentially improving drug potency.

Another area of interest lies in its application as an intermediate in the synthesis of antiviral and antibacterial agents. Pyridine-based compounds have demonstrated efficacy against various pathogens due to their ability to disrupt essential biological pathways. The presence of multiple reactive sites on 5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid facilitates the introduction of additional pharmacophoric elements, enhancing its utility in designing next-generation therapeutics.

The Boc protection on the amino group is particularly valuable in multi-step syntheses where harsh conditions might otherwise lead to deprotection or side reactions. This stability ensures that functionalization can occur selectively at other positions without compromising the integrity of the amino moiety. Such control is essential for achieving high yields and purity in complex synthetic routes.

From a computational chemistry perspective, 5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid has been subjected to molecular modeling studies to predict its interactions with biological targets. These studies have provided insights into how modifications at different positions influence binding affinity and selectivity. For example, the TFM group has been shown to improve solubility while maintaining strong binding interactions with enzymes and receptors.

The compound’s potential as an intermediate in peptidomimetics is another emerging area of research. Pyridine-based peptidomimetics have gained traction due to their ability to mimic peptide sequences while exhibiting improved pharmacokinetic properties. The versatility of 5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid allows for facile incorporation into such mimetics through solid-phase peptide synthesis (SPPS) or solution-phase methodologies.

In conclusion,5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 2580239-35-4) represents a valuable building block for pharmaceutical research and development. Its unique structural features—combining a bromo substituent, a Boc-amino group, and a TFM moiety—make it highly adaptable for diverse synthetic applications. As research continues to uncover new therapeutic targets and methodologies, this compound is poised to play an increasingly significant role in medicinal chemistry innovation.

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